molecular formula C15H11N5O B12577568 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol CAS No. 189638-62-8

3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol

Cat. No.: B12577568
CAS No.: 189638-62-8
M. Wt: 277.28 g/mol
InChI Key: YUQKOYBVZYIMPR-UHFFFAOYSA-N
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Description

3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazinoindole family, known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit enhanced biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of 3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol involves its interaction with iron ions, which are crucial for various cellular processes. The compound acts as an iron chelator, binding to ferrous ions and disrupting iron homeostasis in cancer cells. This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol stands out due to its specific interaction with iron ions, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable lead compound for further research and development in cancer therapy .

Properties

CAS No.

189638-62-8

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

5-hydroxy-N-phenyl-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C15H11N5O/c21-20-12-9-5-4-8-11(12)13-14(20)17-15(19-18-13)16-10-6-2-1-3-7-10/h1-9,21H,(H,16,17,19)

InChI Key

YUQKOYBVZYIMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C4=CC=CC=C4N3O)N=N2

Origin of Product

United States

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